molecular formula C21H16N2OS B2874499 N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide CAS No. 922896-95-5

N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide

Cat. No.: B2874499
CAS No.: 922896-95-5
M. Wt: 344.43
InChI Key: BHXRXHQVFGDENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological and pharmaceutical activities. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide typically involves the condensation of 2-aminobenzenethiol with benzylbenzamide under specific reaction conditions. One common method involves the use of acyl chlorides with ortho-aminothiophenol in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) under solvent-free conditions . This method is efficient and environmentally friendly, aligning with green chemistry principles.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the desired product. These methods also allow for better control over reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2-arylbenzothiazole: Known for its anti-cancer and anti-bacterial properties.

    Benzothiazole-2-thiol: Exhibits anti-inflammatory and anti-oxidant activities.

    Benzothiazole-6-carboxylic acid: Used in the synthesis of various pharmaceuticals.

Uniqueness

N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide stands out due to its unique combination of a benzothiazole ring and a benzylbenzamide moiety. This structure imparts distinct biological activities and enhances its potential as a therapeutic agent. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c24-21(23-18-10-11-20-19(13-18)22-14-25-20)17-8-6-16(7-9-17)12-15-4-2-1-3-5-15/h1-11,13-14H,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXRXHQVFGDENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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